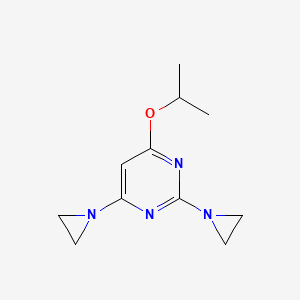
Pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)- is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of aziridinyl groups at positions 2 and 4, and a methylethoxy group at position 6.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)- typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of Aziridinyl Groups: The aziridinyl groups can be introduced through nucleophilic substitution reactions using aziridine and appropriate leaving groups.
Attachment of the Methylethoxy Group: The methylethoxy group can be introduced via alkylation reactions using methylethyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis equipment.
化学反応の分析
Types of Reactions
Pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions, while the methylethoxy group can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols for aziridinyl substitution; electrophiles like halogens for methylethoxy substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidine derivatives with hydroxyl or carbonyl groups, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to the presence of aziridinyl groups, which can form covalent bonds with DNA.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)- involves its interaction with molecular targets such as DNA and proteins. The aziridinyl groups can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of their function. This can result in the disruption of cellular processes, making the compound a potential anticancer agent.
類似化合物との比較
Similar Compounds
Pyrimidine, 2,4-diamino-6-(1-methylethoxy)-: Similar structure but with amino groups instead of aziridinyl groups.
Pyrimidine, 2,4-bis(1-aziridinyl)-6-(methoxy)-: Similar structure but with a methoxy group instead of a methylethoxy group.
Uniqueness
Pyrimidine, 2,4-bis(1-aziridinyl)-6-(1-methylethoxy)- is unique due to the presence of both aziridinyl and methylethoxy groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
64398-63-6 |
|---|---|
分子式 |
C11H16N4O |
分子量 |
220.27 g/mol |
IUPAC名 |
2,4-bis(aziridin-1-yl)-6-propan-2-yloxypyrimidine |
InChI |
InChI=1S/C11H16N4O/c1-8(2)16-10-7-9(14-3-4-14)12-11(13-10)15-5-6-15/h7-8H,3-6H2,1-2H3 |
InChIキー |
VPZJOKBAQODEKF-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=NC(=NC(=C1)N2CC2)N3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


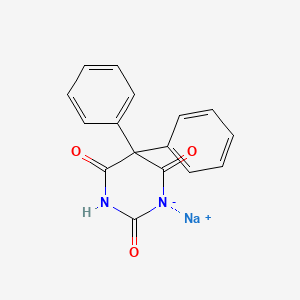
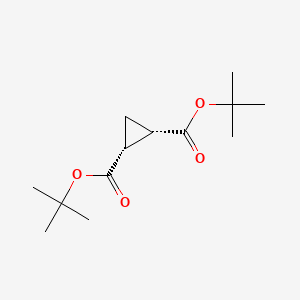
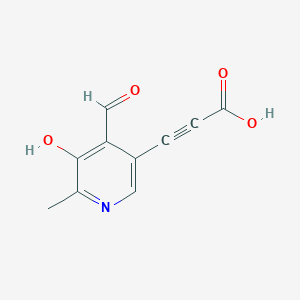

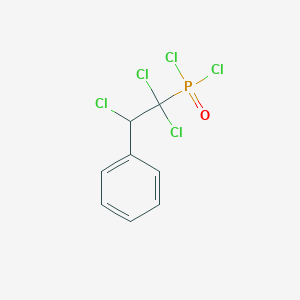
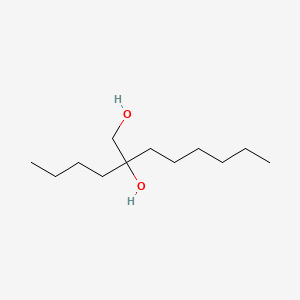
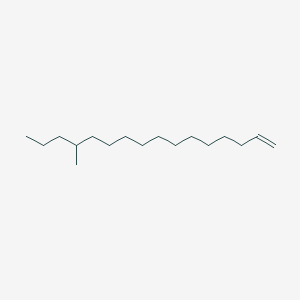
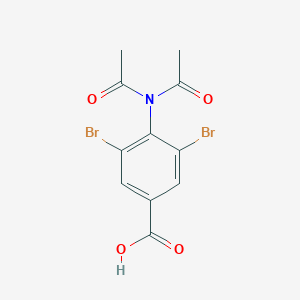
![5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14505496.png)
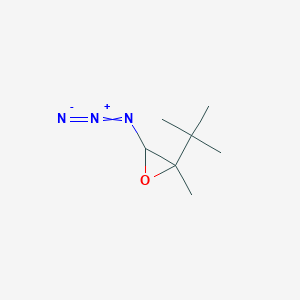
![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)

![2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine](/img/structure/B14505521.png)

